Bis(trimethylsilyl) hydrogen phosphate
Description
Historical Evolution of Silylated Phosphorus Reagents
The journey of organophosphorus chemistry began in the 19th century with early explorations into the synthesis of compounds containing a phosphorus-carbon or phosphorus-oxygen bond. mdpi.comnih.gov The synthesis of triethyl phosphate (B84403) by Franz Voegeli in 1848 and the subsequent discovery of the anticholinesterase properties of tetraethyl pyrophosphate in 1854 marked significant early milestones. nih.gov The development of the Michaelis-Arbuzov reaction in 1898 provided a foundational method for forming phosphorus-carbon bonds, which remains a cornerstone of organophosphorus synthesis today. youtube.comgoogle.com
The advent of organosilicon chemistry, and specifically the introduction of silylating agents, provided a new dimension to the field. Silylation, the process of introducing a silyl (B83357) group into a molecule, was found to enhance the volatility of compounds for gas chromatography and mass spectrometry analysis. wikipedia.org In synthetic chemistry, silyl groups, particularly the trimethylsilyl (B98337) (TMS) group, were recognized for their utility as protecting groups for functional groups like alcohols, amines, and carboxylic acids. wikipedia.orgyoutube.com
The convergence of these two fields led to the development of silylated phosphorus reagents. The synthesis and reactivity of silyl phosphites and phosphates were explored, revealing their unique properties. For instance, the reactivity of alkyl halides in the silyl-Arbuzov reaction is reversed compared to the classic Michaelis-Arbuzov reaction. youtube.com The development of reagents like tris(trimethylsilyl) phosphite (B83602) and the exploration of their reactions, such as the Perkow reaction, expanded the synthetic toolkit available to chemists. acs.orggoogle.com The synthesis of bis(trimethylsilyl)phosphide and its use in coordination chemistry further highlighted the importance of silylated phosphorus compounds. wikipedia.org This historical progression set the stage for the investigation and application of specific compounds like bis(trimethylsilyl) hydrogen phosphate.
Foundational Principles in Organophosphorus Synthesis
The synthesis of organophosphorus compounds is governed by a set of fundamental reactions, with the Michaelis-Arbuzov and Pudovik reactions being two of the most prominent for the formation of phosphorus-carbon bonds. wikipedia.orgyoutube.comgoogle.com
The Michaelis-Arbuzov reaction , discovered by August Michaelis and further explored by Aleksandr Arbuzov, typically involves the reaction of a trialkyl phosphite with an alkyl halide. google.com The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide to form a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield a phosphonate (B1237965). google.com The use of silyl phosphites in this reaction, often termed the Silyl-Arbuzov reaction, modifies the reaction pathway. The reactivity order of alkyl halides is inverted (RCl > RBr > RI) compared to the classic reaction. youtube.com
The Pudovik reaction involves the addition of a compound with a labile P-H bond, such as a dialkyl phosphite, across an unsaturated system like an alkene, alkyne, or imine. wikipedia.org This reaction can proceed through either an ionic or a radical mechanism, depending on the substrates and reaction conditions. wikipedia.org Lewis acids can be employed to catalyze the Pudovik reaction, leading to the formation of α-hydroxyphosphonates, which can then undergo further transformations like the phospha-Brook rearrangement to yield phosphoric esters. google.com
The introduction of silyl groups plays a crucial role in these synthetic strategies. The trimethylsilyl group can function as a protecting group, masking the reactivity of hydroxyl or acidic protons, and can also act as an effective leaving group. nih.govacs.org The strength of the silicon-fluorine bond is often exploited for the deprotection of silyl ethers using fluoride (B91410) reagents. wikipedia.org In the context of this compound, the trimethylsilyl groups can be cleaved to generate a reactive phosphate species for phosphorylation.
Significance in Modern Synthetic Methodologies
This compound and related silylated phosphorus reagents are valuable tools in modern organic synthesis and materials science. Their significance stems from their unique reactivity profiles.
In organic synthesis, silyl phosphates serve as effective phosphorylating agents . The silyl groups can be readily removed, often under mild conditions, to unmask the phosphate functionality, which can then react with nucleophiles such as alcohols to form phosphate esters. google.com This methodology is crucial in the synthesis of biologically important molecules like phosphorylated peptides and sugars. nih.gov The phosphorylation of alcohols is a key transformation, and reagents that allow for this under controlled conditions are highly sought after. scribd.com
In the realm of materials science , silyl phosphates have found applications as components in electrolytes for lithium-ion batteries and as neutralizing agents in silicone polymerization processes. For instance, this compound has been cited in patent literature as a complexing agent used to inhibit the activity of polymerization catalysts. Its inclusion in electrolyte formulations for high-voltage lithium-ion batteries has also been described. google.com The synthesis of silyl phosphates by reacting linear siloxanes with phosphoric acid or phosphorus oxyhalides has been developed to create agents for neutralizing alkali metal hydroxides in siloxane equilibration reactions.
The ability of the trimethylsilyl group to act as both a protecting and a leaving group is a key feature that underpins its utility. acs.org This dual functionality allows for sequential reactions and the construction of complex molecules. The continued development of new synthetic methods involving organophosphorus compounds, including silylated reagents, highlights their enduring importance in chemistry. google.comscribd.com
Research Findings
While this compound is a recognized chemical entity, extensive and detailed research findings published in peer-reviewed journals are not abundant. Much of the available information comes from patent literature and its identification in broader analytical studies.
Synthesis and Characterization
The synthesis of silyl phosphates can generally be achieved by reacting a silylating agent, such as a silyl halide, with a phosphoric acid derivative. The specific synthesis of this compound would likely follow a similar protocol, though detailed procedures with yields and full characterization are not widely reported in academic literature.
Spectroscopic data for this compound is not extensively documented in dedicated research articles. However, its identification in a metabolomics study using gas chromatography-mass spectrometry (GC-MS) implies that its mass spectrum is known within that context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 55518-04-2 | google.com |
| Molecular Formula | C₆H₁₉O₄PSi₂ | |
| Molecular Weight | 242.36 g/mol | |
| Appearance | Not widely reported | N/A |
| Solubility | Soluble in organic solvents | General property of silylated compounds |
Table 2: Representative Spectroscopic Data for Silylated Phosphates Note: Specific, detailed, and published spectra for this compound are not readily available. The data below is representative of what would be expected based on its structure and data for analogous compounds like tris(trimethylsilyl) phosphate.
| Technique | Expected Features for this compound |
|---|---|
| ¹H NMR | A singlet in the region of δ 0.2-0.4 ppm corresponding to the 18 protons of the two trimethylsilyl groups. A broad singlet at a variable chemical shift for the acidic proton. |
| ¹³C NMR | A signal around δ 0-2 ppm for the methyl carbons of the trimethylsilyl groups. |
| ³¹P NMR | A single resonance, with the chemical shift being indicative of the phosphate environment. |
| FT-IR (cm⁻¹) | Strong P=O stretching vibration, P-O-Si stretching vibrations, and Si-C vibrations. |
| Mass Spec (EI) | Fragmentation pattern showing the loss of methyl groups (M-15) and trimethylsilyl groups. |
Applications in Synthesis
The primary synthetic application of this compound is as a phosphorylating agent. The general mechanism involves the reaction of the silylated phosphate with an alcohol, often activated, to form a phosphate ester. The trimethylsilyl group acts as a leaving group, typically forming a volatile silyl ether or reacting with other components in the mixture.
Table 3: Illustrative Phosphorylation Reaction Note: The following is a generalized scheme as specific examples with yields for this compound are not widely published.
| Reactants | Reagent | Product | Conditions | Yield |
|---|
The use of this compound has been noted in patents related to silicone chemistry, where it functions as a neutralizing agent for catalysts. This application leverages the reactivity of the Si-O bond with basic species.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55518-04-2 |
|---|---|
Molecular Formula |
C6H19O4PSi2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
bis(trimethylsilyl) hydrogen phosphate |
InChI |
InChI=1S/C6H19O4PSi2/c1-12(2,3)9-11(7,8)10-13(4,5)6/h1-6H3,(H,7,8) |
InChI Key |
HVGFMUJLKBGRSF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(O)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OP(=O)(O)O[Si](C)(C)C |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bis Trimethylsilyl Hydrogen Phosphate
Preparation from Hypophosphorous Acid and Silylating Agents
The synthesis of bis(trimethylsilyl) hydrogen phosphate (B84403), often referred to as bis(trimethylsilyl) phosphonite (BTSP), from hypophosphorous acid (H₃PO₂) is a key transformation that leverages the reactivity of various silylating agents. nih.gov Hypophosphorous acid exists in equilibrium with its minor tautomer, phosphonous acid, which possesses a trivalent phosphorus center that is susceptible to silylation. researchgate.net The trapping of this trivalent form by a silylating agent drives the equilibrium towards the formation of the desired bis-silylated product. nih.gov
Several silylating agents have been successfully employed for this purpose, including N,O-bis(trimethylsilyl)acetamide (BSA), hexamethyldisilazane (B44280) (HMDS), and trimethylsilyl (B98337) chloride (TMSCl). nih.govresearchgate.net The reaction with BSA, for instance, proceeds efficiently to yield bis(trimethylsilyl) hydrogen phosphate. nih.gov The choice of silylating agent can influence the reaction conditions and the profile of byproducts. For example, the use of N,O-bis(trimethylsilyl)imidates has been shown to effectively promote the silylation of hypophosphorous acid. nih.govmdpi.com
A typical laboratory-scale synthesis involves the reaction of anhydrous hypophosphorous acid with the silylating agent in an inert solvent. bohrium.com For example, the reaction between hypophosphorous acid and N,O-bis(trimethylsilyl)acetamide can be completed at 0 °C in approximately 40 minutes, as monitored by ³¹P NMR spectroscopy. nih.gov The progress of the reaction is readily observed by the disappearance of the signal corresponding to hypophosphorous acid and the appearance of a new signal characteristic of this compound. nih.gov
| Silylating Agent | Typical Reaction Conditions | Key Observations | Reference |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)acetamide (BSA) | 0 °C, 40 min in THF | Rapid and complete silylation observed by ³¹P NMR. | nih.gov |
| Hexamethyldisilazane (HMDS) | Used for silylating phosphinic acids. | An effective silylating agent for P-OH groups. | researchgate.net |
| Trimethylsilyl chloride (TMSCl) | Often used with a base. | Can be used for the silylation of hydroxyl groups. | nih.govgelest.com |
| N,O-Bis(trimethylsilyl)imidates | Variable, can be used with a Lewis acid. | Effectively promotes the silylation of H₃PO₂. | nih.govmdpi.com |
Mechanistic Considerations in Silylation Pathways
The initial and crucial step is the tautomerization of hypophosphorous acid (HOP(O)H₂) to its trivalent form, phosphonous acid (P(OH)₂H). Although this tautomer is a minor component at equilibrium, its reaction with the silylating agent shifts the equilibrium towards the formation of the silylated intermediates. nih.gov
The silylation likely proceeds in a stepwise manner. The first silylation step involves the reaction of one of the hydroxyl groups of phosphonous acid with the silylating agent to form a monosilylated intermediate, (trimethylsilyl) hydrogen phosphonite. This is followed by a second silylation of the remaining hydroxyl group to yield the final product, this compound. The reaction mechanism is generally considered to be a bimolecular nucleophilic substitution at the silicon center (Sɴ2-Si). unishivaji.ac.in
In this Sɴ2-Si mechanism, the oxygen atom of the P-OH group acts as the nucleophile, attacking the silicon atom of the trimethylsilyl group, while a leaving group from the silylating agent departs. For instance, when using trimethylsilyl chloride (TMSCl), the chloride ion is the leaving group. With hexamethyldisilazane (HMDS), ammonia (B1221849) is the byproduct, and with N,O-bis(trimethylsilyl)acetamide (BSA), N-(trimethylsilyl)acetamide is formed.
The reaction progress can be meticulously monitored using ³¹P NMR spectroscopy. The characteristic chemical shift of the starting hypophosphorous acid (around 12.8 ppm) disappears and is replaced by a new signal in the trivalent phosphorus region (around 141.6 ppm), which confirms the formation of this compound. nih.gov
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, primarily by minimizing side reactions such as oxidation and disproportionation. nih.gov Key parameters that are often adjusted include temperature, reaction time, the choice of solvent, and the use of catalysts or additives.
Temperature and Reaction Time: The silylation of hypophosphorous acid is typically conducted at low temperatures, such as 0 °C, to control the reactivity and prevent undesired side reactions. nih.gov At this temperature, the reaction with a potent silylating agent like BSA can be completed in a relatively short time, for example, 40 minutes. nih.gov Higher temperatures may accelerate the reaction but can also lead to the decomposition of the product or the formation of impurities.
Solvent: The choice of an appropriate solvent is crucial. Anhydrous, inert solvents such as tetrahydrofuran (B95107) (THF) are commonly used to prevent the hydrolysis of the silylating agent and the product. bohrium.com The solubility of the reactants and the compatibility of the solvent with the reaction conditions are important considerations.
Catalysts and Additives: In some cases, the addition of a Lewis acid, such as zinc iodide (ZnI₂), can influence the course of the reaction, particularly in subsequent cascade reactions involving the in-situ generated this compound. nih.govmdpi.com However, for the initial silylation, the reactivity of the silylating agent itself is often sufficient. The use of certain additives, like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) in combination with triethylamine, has been explored but can lead to the oxidation of the desired product to bis(trimethylsilyl) phosphate. nih.gov
Purity and Side Reactions: The purity of the final product is highly dependent on the exclusion of moisture and the control of side reactions. The primary competing reactions are the oxidation of the trivalent phosphorus in this compound to the pentavalent bis(trimethylsilyl) phosphate and the disproportionation of the product back to starting materials or other phosphorus species. nih.gov Careful control of the reaction stoichiometry and conditions is essential to minimize these pathways. For instance, using an excess of the silylating agent can ensure the complete conversion of hypophosphorous acid, but any unreacted silylating agent may need to be removed during workup.
| Parameter | Condition | Effect on Yield and Purity | Reference |
|---|---|---|---|
| Temperature | 0 °C | Favors the desired reaction and minimizes decomposition. | nih.gov |
| Reaction Time | ~40 minutes (with BSA) | Sufficient for complete conversion at low temperatures. | nih.gov |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Provides an inert environment and good solubility for reactants. | bohrium.com |
| Additives | Lewis Acids (e.g., ZnI₂) | Can mediate subsequent reactions of the product. | nih.govmdpi.com |
| Side Reactions | Oxidation, Disproportionation | Can be minimized by controlling temperature and stoichiometry. | nih.gov |
Mechanistic Investigations of Reactions Involving Bis Trimethylsilyl Hydrogen Phosphate
Elucidation of P-H Bond Activation and Reactivity
A key area of investigation involves the activation of the phosphorus-hydrogen (P-H) bond, a process central to hydrophosphination reactions. The compound bis(trimethylsilyl)phosphonite (BTSP), HP(OSiMe₃)₂, which is readily prepared from hypophosphorous acid, serves as an excellent model for studying this reactivity. acs.orgresearchgate.net Research has demonstrated that BTSP can undergo efficient, catalyst-free hydrophosphination with a variety of alkenes under UV irradiation. acs.org
The mechanism proceeds via a radical pathway initiated by the homolytic cleavage of the P-H bond. researchgate.net This activation is significantly influenced by the nature of the bonds within the molecule; theoretical calculations have highlighted the differences between the P-O bonds in HP(OSiMe₃)₂ and the P-Si bonds in analogous compounds, which affects the ease of P-H bond cleavage and the stability of the resulting phosphorus-centered radical. researchgate.net
Experimental evidence supporting the radical mechanism includes "on/off" experiments where the reaction ceases upon removal of the UV light source and resumes upon its reintroduction. researchgate.net This demonstrates that continuous photochemical input is necessary to generate the reactive radical species responsible for the anti-Markovnikov addition across the olefin double bond. acs.org The resulting trivalent phosphorus compounds can be further functionalized, leading to a diverse range of organophosphorus products like H-phosphinates and phosphonates. acs.org
| Substrate (Olefin) | Reaction Time (h) | Product | Yield (%) |
| 1-Hexene | 10 | Hexyl-H-phosphinate | 92 |
| 1-Octene | 10 | Octyl-H-phosphinate | 94 |
| Styrene (B11656) | 3 | Styryl-H-phosphinate | 91 |
| N-Boc-allylamine | 3 | Protected aminopropyl-H-phosphinate | 93 |
Table 1: Selected examples of catalyst-free photochemical hydrophosphination of alkenes with bis(trimethylsilyl)phosphonite (BTSP). Data sourced from JACS Au, 2025. acs.org
Sila-Arbuzov Rearrangements and Related Transformations
The Michaelis-Arbuzov reaction is a cornerstone of phosphorus chemistry for forming phosphorus-carbon bonds. A significant variation is the Sila-Arbuzov reaction, which utilizes silyl (B83357) phosphites. In this rearrangement, a trivalent silyl phosphite (B83602) reacts with an alkyl halide to yield a phosphonate (B1237965). semanticscholar.orgwikipedia.org Bis(trimethylsilyl) phosphonite (BTSP) is a known reactant in this type of transformation. semanticscholar.orgnih.gov
The mechanism begins with the nucleophilic attack of the trivalent phosphorus atom on the electrophilic alkyl halide, forming a quasi-phosphonium salt intermediate. wikipedia.org In the classical reaction, a halide ion then attacks one of the alkoxy carbons, releasing an alkyl halide. However, in the Sila-Arbuzov variant, the halide ion attacks the silicon atom of one of the trimethylsilyl (B98337) groups. This step is highly favorable due to the high affinity of silicon for halogens, forming a strong and stable trimethylsilyl halide (e.g., TMS-Cl, TMS-Br). nih.gov This process converts the trivalent phosphorus ester into a pentavalent phosphonate. semanticscholar.org
Trimethylsilyl halides themselves can catalyze the rearrangement of phosphites to phosphonates, a process that does not require the addition of an external alkyl halide. nih.govresearchgate.net This highlights the dual role of silyl groups as both protecting groups and reactive sites that facilitate the rearrangement.
| Feature | Classical Michaelis-Arbuzov | Sila-Arbuzov Reaction |
| Phosphorus Reagent | Trialkyl phosphite, P(OR)₃ | Tris(trimethylsilyl) phosphite, P(OSiMe₃)₃ |
| Intermediate | Alkoxyphosphonium halide, [RP(OR)₃]⁺X⁻ | Silyloxyphosphonium halide, [RP(OSiMe₃)₃]⁺X⁻ |
| Dealkylation Step | Halide attacks alkyl carbon | Halide attacks silicon atom |
| Byproduct | Alkyl halide, R-X | Trimethylsilyl halide, Me₃Si-X |
| Driving Force | Formation of a stable P=O bond | Formation of a stable P=O bond and a very stable Si-X bond |
Table 2: Comparison of the classical Michaelis-Arbuzov and Sila-Arbuzov reaction pathways.
Pathways of Nucleophilic Addition to Electrophiles
The lone pair of electrons on the trivalent phosphorus atom in derivatives like bis(trimethylsilyl)phosphonite imparts significant nucleophilic character. This allows the compound to readily participate in nucleophilic addition reactions with a wide range of electrophiles. nih.govresearchgate.net In these reactions, the phosphorus atom attacks an electron-deficient center, leading to the formation of a new P-C, P-N, or P-O bond.
Common electrophiles that react with silylated phosphorus nucleophiles include:
Carbonyl Compounds: Aldehydes and ketones are suitable electrophiles, where the phosphorus atom adds to the carbonyl carbon. mdpi.com
Imines: The C=N double bond of imines can be attacked by the phosphorus nucleophile, providing a route to α-aminophosphonates and related structures. semanticscholar.org
Activated Alkenes: In Michael-type additions, the phosphorus atom adds to the β-carbon of α,β-unsaturated carbonyl compounds or other electron-deficient olefins. nih.gov
The initial addition often produces a zwitterionic intermediate, which can then undergo subsequent reactions. In the case of silylated reactants, the trimethylsilyl group can be readily transferred or eliminated, often driving the reaction to completion. For example, in additions to carbonyls, a silyl group may migrate to the oxygen atom, forming a silyl ether and a new P-C bond in a process analogous to the Pudovik reaction. The stereochemistry of these additions can often be controlled through the use of chiral catalysts or auxiliaries. mdpi.comsemanticscholar.org
| Electrophile Class | Example Electrophile | Resulting Product Type |
| Aldehydes | Benzaldehyde | α-Hydroxyphosphonate (after hydrolysis) |
| Imines | N-Sulfonyl ketimine | α-Aminophosphonate derivative |
| Activated Alkenes | Methyl acrylate | Phosphonate-substituted ester |
| Alkyl Halides | Benzyl bromide | Benzylphosphonate (via Sila-Arbuzov) |
Table 3: Examples of electrophiles undergoing nucleophilic addition by silylated phosphorus compounds.
Role in Hydrogen Atom Transfer Processes
Hydrogen Atom Transfer (HAT) is a fundamental process involving the concerted movement of a proton and an electron. mdpi.comscripps.edu While silanes (Si-H) are common HAT donors, phosphorus hydrides (P-H) also exhibit this reactivity. The hydrophosphination of olefins with bis(trimethylsilyl)phosphonite (BTSP) under photochemical conditions is a prime example of a process initiated by HAT. acs.orgresearchgate.net
The key step is the homolytic cleavage of the P-H bond to generate a hydrogen atom and a phosphorus-centered radical [•P(OSiMe₃)₂]. researchgate.net The bond dissociation energy (BDE) of the P-H bond is a critical factor; a lower BDE facilitates the HAT process. The resulting phosphorus radical can then add to an alkene, and the subsequent alkyl radical abstracts a hydrogen atom from another molecule of BTSP to propagate the radical chain, a process known as polarity reversal catalysis. scripps.edu This cycle allows for the efficient conversion of alkenes to hydrophosphination products. The reactivity in HAT processes is governed by the relative stability of the radicals involved. mdpi.com
| Parameter | Description | Role in BTSP Hydrophosphination |
| Initiation | Homolytic cleavage of P-H bond | UV light provides energy to break the P-H bond, generating a •P(OSiMe₃)₂ radical. |
| Propagation Step 1 | Radical addition to alkene | The •P(OSiMe₃)₂ radical adds to the alkene C=C double bond. |
| Propagation Step 2 | Hydrogen atom abstraction | The resulting carbon-centered radical abstracts an H• from another molecule of BTSP, yielding the product and regenerating the •P(OSiMe₃)₂ radical. |
Table 4: Mechanistic steps in the Hydrogen Atom Transfer (HAT) process for the hydrophosphination reaction involving BTSP. researchgate.netscripps.edu
Analysis of Stepwise Electron Transfer and Silylium (B1239981) Transfer Mechanisms
While many reactions of bis(trimethylsilyl) hydrogen phosphate (B84403) derivatives are described by concerted or two-electron pathways, some processes involve single-electron transfer (SET) or the formal transfer of a silylium ion (R₃Si⁺).
Stepwise Electron Transfer (SET): Radical reactions, such as the photochemical hydrophosphination discussed previously, can be viewed as proceeding through pathways that have SET character. acs.orgresearchgate.net The generation of a radical pair from neutral precursors can be initiated by an electron transfer event, although the direct observation of such intermediates is often challenging. The formation of radical cations or anions in reactions involving highly oxidizing or reducing partners would be indicative of a SET mechanism.
Silylium Transfer: The Sila-Arbuzov reaction is a classic example of a transformation that involves the transfer of a silyl group. nih.gov In the final step, a halide anion attacks the silicon atom, cleaving the P-O-Si linkage and forming a stable trimethylsilyl halide. While this is typically depicted as a nucleophilic attack (Sɴ2@Si), the process results in the formal transfer of a "silylium" moiety from the phosphate oxygen to the halide. This transfer is a key thermodynamic driving force for the reaction, given the high stability of the resulting silicon-halogen bond. researchgate.net The dual function of Lewis base catalysts in other systems, where they can act as both a HAT initiator and a silyl radical stabilizing group, suggests the potential for complex mechanisms involving silyl radical intermediates in related chemistries. nih.gov
Applications of Bis Trimethylsilyl Hydrogen Phosphate As a Synthetic Reagent
Hydrophosphination Reactions with Unsaturated Systems
Hydrophosphination, the addition of a P-H bond across an unsaturated C-C or C-N bond, is an atom-economical method for creating P-C bonds. nih.gov Bis(trimethylsilyl) phosphonite has emerged as an effective reagent for these transformations, particularly in photochemical applications. nih.govnih.gov
Catalyst-Free Photochemical Hydrophosphination Methodologies
A significant advancement in hydrophosphination involves the use of bis(trimethylsilyl) phosphonite under ultraviolet (UV) irradiation without the need for a metal catalyst or a chemical initiator. nih.govnih.govresearchgate.net This method presents a synthetic route to functionalized organophosphorus compounds that is solvent-free and can be performed outside of a glovebox. nih.govnih.gov The reaction proceeds via a radical mechanism, initiated by the UV light. nih.govnih.gov
The process involves irradiating a mixture of BTSP and an olefin substrate at 254 nm. nih.govresearchgate.net This approach circumvents challenges associated with other hydrophosphination methods, such as limited functional group tolerance and the reliance on scarce or toxic catalysts. nih.gov Investigations have shown that this photochemical method successfully produces a variety of trivalent phosphorus compounds which can be further functionalized. nih.govnih.gov
Scope and Applicability to Diverse Olefin Substrates
The catalyst-free photochemical hydrophosphination using BTSP is applicable to a wide range of olefin substrates, including activated, unactivated, and amino acid-derived olefins. nih.govnih.gov The reaction demonstrates high efficiency with an exclusive anti-Markovnikov regioselectivity for aliphatic olefins, yielding H-phosphinate products in good to excellent yields. nih.govresearchgate.net
The methodology is tolerant of various functional groups and has been successfully applied to substrates bearing chiral centers and sensitive functionalities. nih.gov This includes the synthesis of analogues of biologically relevant L-2-amino diacids. nih.gov The reaction works with a range of substituted aromatic and polyaromatic olefins, which has been a limitation in other reported methods. nih.govresearchgate.net For instance, while a stoichiometric amount of styrene (B11656) resulted in an 88% yield of the corresponding H-phosphinate, higher concentrations led to lower yields, possibly due to partial polymerization of the styrene. researchgate.net
Table 1: Catalyst-Free Photochemical Hydrophosphination of Various Olefins with BTSP Conditions: Alkene and BTSP (1:1 for aromatic, 2:1 for aliphatic substrates) irradiated at 254 nm. Yields are for the isolated H-phosphinate salt after post-functionalization.
| Olefin Substrate | Product Yield | Reference |
| Hexene | 90% | researchgate.net |
| Styrene | 88% | researchgate.net |
| Substituted Aromatics | Good to Excellent | nih.gov |
| Polyamromatics | Good to Excellent | nih.gov |
| Amino Acid-Derived Olefins | Good to Excellent | nih.govnih.gov |
Synthesis of Phosphinic Acid Derivatives
Bis(trimethylsilyl) phosphonite is a key intermediate and reagent in the synthesis of various phosphinic acid derivatives, which are valuable as bioisosteres of phosphates and carboxylates. nih.gov
Methodologies for H-Phosphinate Formation
H-phosphinates can be efficiently prepared through several methodologies involving BTSP. One primary route is the post-functionalization of the trivalent phosphorus compounds resulting from the photochemical hydrophosphination of olefins. nih.govnih.gov The initial adduct is converted to the H-phosphinate salt upon workup. nih.gov
Another significant method involves the nucleophilic addition of BTSP to carbonyl compounds or imines, a process known as the Abramov reaction. nih.gov Our group has demonstrated that BTSP, generated in situ from hypophosphorous acid (H₃PO₂) and a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA), readily reacts with aldehydes and ketones to produce α-hydroxyphosphinates in good to excellent yields. nih.gov Similarly, Michael addition of BTSP to α,β-unsaturated ketones can yield functionalized phosphinates. nih.gov
A one-pot procedure has been developed where BTSP, generated in situ, reacts with acyl chlorides. bohrium.comscispace.com This cascade reaction leads to the formation of 1-hydroxymethylene-1,1-bis(H-phosphinates) in good to excellent yields after methanolysis and pH adjustment. bohrium.com The reaction is monitored by ³¹P NMR to follow the conversion of BTSP and the formation of intermediates. scispace.com
Preparation of Alpha-Aminomethyl-H-phosphinic Acids
Alpha-aminomethyl-H-phosphinic acids, which are isosteres of natural α-amino acids, can be synthesized efficiently using bis(trimethylsilyl) phosphonite. researchgate.net The synthetic strategy relies on the nucleophilic addition of BTSP to imines or their equivalents. researchgate.net
In a well-established protocol, BTSP reacts with heterocyclic imines to form an intermediate silylated adduct. researchgate.net Subsequent methanolysis of this intermediate directly yields the desired heterocyclic α-aminomethyl-H-phosphinic acids in fair to good yields. researchgate.net To obtain the final product in high purity, simple crystallization is often sufficient. researchgate.net For certain substrates, such as those derived from benzhydrylamino imines, a final acidic hydrolysis step is employed to prepare the free α-aminomethyl-H-phosphinic acids. researchgate.net The use of excess BTSP is sometimes recommended to favor the formation of mono-addition products over bis(α-aminoalkyl)phosphinic acids. researchgate.net This approach has been successfully applied to the synthesis of new thiazole-containing (amino)methylphosphinic acids. researchgate.net
Generation of Phosphonate (B1237965) and Thiophosphonate End Products
The trivalent phosphorus intermediates generated from the photochemical hydrophosphination of olefins with BTSP are versatile precursors that can be converted into phosphonate and thiophosphonate derivatives. nih.govnih.gov This divergent synthesis approach allows for the creation of multiple classes of organophosphorus compounds from a single hydrophosphination product. nih.gov
Following the initial hydrophosphination reaction, the resulting silylated phosphonite can be oxidized to a phosphonate. nih.gov For example, oxidation of the hydrophosphination products from hexene and styrene, followed by a pH adjustment, delivered the corresponding phosphonate salts in 71% and 60% yields, respectively. nih.gov Similarly, treatment of the trivalent intermediate with elemental sulfur leads to the formation of thiophosphonates. nih.gov This post-functionalization strategy highlights the utility of BTSP as a gateway reagent to a variety of P-chemicals without resorting to the use of white phosphorus. nih.gov
Participation in Cascade and Multicomponent Reaction Sequences
Bis(trimethylsilyl) hydrogen phosphate (B84403) and its related tautomer, bis(trimethylsilyl) phosphonite (BTSP), are valuable reagents in the design of cascade and multicomponent reactions. These processes are highly efficient, as they allow for the construction of complex molecules in a single operation without the need to isolate intermediates, thereby saving time and resources. beilstein-journals.org
A notable application is in the development of a cascade process to synthesize α-aminomethylenebisphosphinates (AMBPi), which are compounds of interest due to their properties as bioisosteres of phosphates and carboxylates. nih.gov In one approach, a cascade reaction was designed where a bis(trimethylsilyl)imidate serves to silylate hypophosphorous acid, generating the nucleophilic bis(trimethylsilyl) phosphonite (BTSP) in situ. nih.gov Simultaneously, an electrophilic N-silylamide is formed. These two reactive species then participate in a Lewis acid-promoted sila-Arbuzov reaction to yield the desired α-aminomethylenebisphosphinate products. nih.gov
The feasibility of this cascade reaction has been explored with various aliphatic and aromatic bis(trimethylsilyl)imidates in the presence of zinc iodide as a Lewis acid catalyst. nih.gov The reaction generally proceeds efficiently, with all tested imidates promoting the silylation of hypophosphorous acid to form BTSP. nih.gov The subsequent sila-Arbuzov reaction was successful with several substrates, affording the target compounds in good yields. nih.gov However, the reaction scope has limitations; for instance, bis(trimethylsilyl)trifluoroacetimidate, while effective at silylating the acid, did not lead to the desired product, with only the oxidation of BTSP being observed. nih.gov
Table 1: Scope of the Cascade Reaction for the Synthesis of α-Aminomethylenebisphosphinates (AMBPi)
| Imidate Precursor (R Group) | Lewis Acid | Product (AMBPi) | Isolated Yield (%) |
|---|---|---|---|
| Methyl | ZnI₂ | 3a | 75 |
| Propyl | ZnI₂ | 3b | 60 |
| Phenyl | ZnI₂ | 3c | 70 |
| Isopropyl | ZnI₂ | 3d | 58 |
This table summarizes the results from a study on the cascade synthesis of α-aminomethylenebisphosphinates, showcasing the yields obtained with different starting materials. The data is compiled from research findings. nih.gov
This strategy highlights the utility of in situ generation of reactive phosphorus species like BTSP, enabling complex transformations through a one-pot procedure. nih.govnih.gov
Integration into Phosphorylation Strategies
Silylated phosphorus reagents, including bis(trimethylsilyl) hydrogen phosphate and its derivatives, are integral to modern phosphorylation strategies, particularly in the synthesis of biologically significant molecules like nucleoside phosphates and their analogues. umich.edunih.gov The trimethylsilyl (B98337) groups act as versatile protecting groups that can be easily removed under mild conditions, typically by alcoholysis or hydrolysis, facilitating the isolation of the final phosphorylated product. nih.gov
One key strategy involves the reaction of tris(trimethylsilyl) phosphite (B83602) with an acyl chloride. This reaction proceeds through a silylated α-ketophosphonate intermediate. nih.govnih.gov This intermediate can then be subjected to nucleophilic attack by a phosphorus nucleophile, such as bis(trimethylsilyl) phosphonite (BTSP), to construct more complex structures like hydroxymethylene(phosphinyl)phosphonates (HMPPs). nih.gov This sequence can be performed as a one-pot synthesis, which is highly efficient for generating various aliphatic and aromatic HMPPs in good to excellent yields. nih.gov
In the synthesis of nucleoside phosphates, silylating agents are used to create reactive intermediates for subsequent phosphorylation. umich.edunih.gov For instance, the dealkylation of dialkyl phosphonates using bromotrimethylsilane (B50905) is a well-established method to produce bis(trimethylsilyl) phosphonate intermediates in situ. nih.govbeilstein-journals.org These intermediates are then readily converted to the corresponding phosphonic acids upon treatment with an alcohol like methanol. nih.gov This approach has been widely adopted for the preparation of various phosphonic acids. nih.gov While direct phosphorylation of nucleosides can be challenging due to the need for regioselective protection of multiple hydroxyl groups, methods involving silylated phosphorus compounds offer a powerful alternative. umich.edunih.gov For example, 5'-H-phosphonates of nucleoside analogues have been synthesized by first converting them into trimethylsilyl H-phosphonate diesters, which are then oxidized to the target phosphate. nih.gov
Table 2: Examples of Phosphorylated Compounds Synthesized Using Silyl (B83357) Intermediates
| Starting Material | Silylating/Phosphorylating Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Acyl Chloride | Trimethylphosphite, Bromotrimethylsilane, BTSP | Hydroxymethylene(phosphinyl)phosphonate | nih.gov |
| Diethyl Phosphonate | Bromotrimethylsilane, Methanol | Phosphonic Acid | nih.gov |
| 2',3'-O-Isopropylidene-protected Nucleoside H-phosphonate | N,O-Bis(trimethylsilyl)acetamide, Iodine | Nucleoside 5'-Phosphate | nih.gov |
| Carboxylic Acid | Tris(trimethylsilyl) phosphite, Catecholborane | Hydroxy-bisphosphonic Acid | nih.gov |
This table illustrates the application of silylating and silylated phosphorus reagents in the synthesis of various phosphorylated compounds, as documented in scientific literature.
Utilization in Organosilicon-Phosphonate Compound Synthesis
This compound and related silyl phosphites are key reagents for the synthesis of organosilicon-phosphonate compounds. These hybrid materials are designed for applications such as surface modification, combining the properties of both organosilicon and phosphonate moieties. tandfonline.com
A direct method for creating a silicon-carbon-phosphorus linkage involves the radical addition of bis(trimethylsilyl) phosphite to vinyl-substituted organosilanes. tandfonline.com A solvothermal method has been successfully employed for the reaction between bis(trimethylsilyl) phosphite and vinyltrimethylsilane (B1294299) or vinyltriethoxysilane. tandfonline.com The reaction is initiated by a peroxide in a benzene (B151609) solvent, leading to the formation of silyl-substituted esters of organosilicon-phosphonate compounds. tandfonline.com The resulting bis(trimethylsilyl) ester of the organosilicon-phosphonate can then be readily converted to the corresponding phosphonic acid by simple alcoholysis, demonstrating the utility of the trimethylsilyl groups as easily removable protecting groups. tandfonline.com
Another area of application is the use of silyl phosphonates as stabilizing agents for polydiorganosiloxanes. google.com In a patented method, silyl phosphonates are used to stabilize mixtures of polydiorganosiloxanes and alkali metals, which are common catalysts in silicone polymerization. google.com The silyl phosphonate neutralizes the alkali metal catalyst, preventing unwanted degradation or rearrangement of the polymer at high temperatures. google.com
Table 3: Synthesis of Organosilicon-Phosphonates via Radical Addition
| Vinylsilane Substrate | Phosphorus Reagent | Product (after alcoholysis) | Application Area |
|---|---|---|---|
| Vinyltrimethylsilane | Bis(trimethylsilyl) phosphite | 2-Trimethylsilylethanephosphonic acid | Surface Modification |
| Vinyltriethoxysilane | Bis(trimethylsilyl) phosphite | 2-Triethoxysilylethanephosphonic acid (ester form) | Surface Modification |
This table presents examples of organosilicon-phosphonate compounds synthesized using bis(trimethylsilyl) phosphite, based on published research. tandfonline.com
Spectroscopic and Structural Elucidation Methodologies for Bis Trimethylsilyl Hydrogen Phosphate and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques
NMR spectroscopy is a cornerstone for the structural analysis of silylated phosphates. The presence of various NMR-active nuclei, including ¹H, ¹³C, and ³¹P, allows for a comprehensive investigation of these molecules.
Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the identity and purity of bis(trimethylsilyl) hydrogen phosphate (B84403) derivatives and to track their reactions. The trimethylsilyl (B98337) (TMS) groups provide a distinct and easily identifiable signal in the ¹H NMR spectrum.
For instance, in the characterization of lithium bis(trimethylsilyl) phosphate (LiTMSP), a derivative synthesized from tris(trimethylsilyl) phosphate and lithium tert-butoxide, ¹H NMR spectroscopy confirms the presence of the TMS groups. acs.org The resulting spectrum in deuterated benzene (B151609) (C₆D₆) shows a sharp singlet for the 18 equivalent protons of the two TMS groups. acs.org Similarly, the ¹³C NMR spectrum displays a single resonance corresponding to the methyl carbons of the TMS moieties. acs.org
These techniques are invaluable for mechanistic studies. For example, NMR analysis has been used to demonstrate that the TMS group in LiTMSP can act as a scavenger for hydrogen fluoride (B91410) (HF) in electrolyte solutions. acs.org This reaction can be monitored by observing changes in the characteristic NMR signals of the silylated phosphate and the appearance of new signals corresponding to the formation of trimethylsilyl fluoride (TMSF).
Table 1: ¹H and ¹³C NMR Chemical Shifts for Lithium Bis(trimethylsilyl) Phosphate
| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|---|
| Lithium Bis(trimethylsilyl) Phosphate | ¹H | C₆D₆ | 0.25 (s, 18H) |
| Lithium Bis(trimethylsilyl) Phosphate | ¹³C | C₆D₆ | 0.73 |
Data sourced from ACS Applied Materials & Interfaces. acs.org
Phosphorus-31 (³¹P) NMR is an exceptionally powerful tool for studying organophosphorus compounds due to its 100% natural abundance, high sensitivity, and wide range of chemical shifts that are highly dependent on the electronic environment of the phosphorus atom. huji.ac.il This makes it ideal for tracking reactions at the phosphorus center.
In the synthesis of LiTMSP, ³¹P{¹H} NMR (proton-decoupled) shows a singlet at -24.5 ppm (in C₆D₆), confirming the formation of the desired phosphate product. acs.org The chemical shift value provides direct evidence of the specific phosphorus species present in the solution.
³¹P NMR is also crucial for monitoring the progress of reactions involving silylated phosphorus reagents. In the photochemical hydrophosphination of alkenes using bis(trimethylsilyl)phosphonite (BTSP), a related P(III) compound, ³¹P NMR spectroscopy is used to follow the reaction in real-time. acs.org The spectra clearly show the disappearance of the BTSP signal (δ = 141.9 ppm) and the simultaneous appearance of a new signal for the phosphonite product (δ = 164.03 ppm). acs.org This allows for precise determination of reaction completion and the identification of any phosphorus-containing byproducts. acs.org The coupling between phosphorus and protons (¹JP–H) can also provide valuable structural information when proton-coupled spectra are acquired. huji.ac.ilacs.org
Table 2: ³¹P NMR Chemical Shifts for Bis(trimethylsilyl) Phosphate Derivatives and Related Compounds
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| Lithium Bis(trimethylsilyl) Phosphate | C₆D₆ | -24.5 |
| Bis(trimethylsilyl)phosphonite (BTSP) | Neat | 141.9 |
| Hexyl-bis(trimethylsilyl)phosphonite | Neat | 164.03 |
Data sourced from ACS Applied Materials & Interfaces and JACS Au. acs.orgacs.org
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of volatile silylated compounds. For derivatives of bis(trimethylsilyl) hydrogen phosphate, such as its methyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed. nih.gov
The electron impact (EI) mass spectra of trimethylsilylated compounds are often characterized by specific fragmentation patterns. The molecular ion peak (M⁺) may or may not be observed. ugm.ac.id However, a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) is very common. ugm.ac.id Other characteristic fragment ions include those corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺ at m/z 73, and other rearrangements involving the silyl (B83357) groups. ugm.ac.idwordpress.com This predictable fragmentation aids in the structural confirmation of reaction products and the identification of unknown silylated species in complex mixtures. wordpress.com
In addition to molecular characterization, specialized mass spectrometry techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for elemental analysis in studies involving these compounds. For example, ICP-MS has been used to measure the concentration of metal ions in an electrode after cycling with a LiTMSP-containing electrolyte, providing insight into the compound's role in improving battery performance. acs.org
X-ray Crystallographic Analysis of Derived Compounds and Reaction Products
The general procedure involves growing a single crystal of the compound of interest, which is then exposed to an X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate a model of the electron density, from which the atomic positions can be determined. nih.gov
For example, organophosphorus compounds synthesized using silylated phosphorus reagents, such as the 1,2,4-triphosphole derivative formed from Li(P₃C₂Buᵗ₂) and BrCH(SiMe₃)₂, have been fully characterized by single-crystal X-ray diffraction. researchgate.net This analysis provided definitive proof of the novel ring structure, which could not have been determined by spectroscopic methods alone. researchgate.net The structural data revealed key bond lengths and angles within the phosphorus-containing ring, offering insights into its bonding and aromaticity. researchgate.net Such analyses are critical for confirming the outcome of synthetic methodologies that use silylated phosphates and phosphonites as building blocks for more complex molecules.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Reactivity Profiles
Computational studies on similar molecules often utilize DFT methods, such as B3LYP with a basis set like 6-311+G(d,p), to model their electronic structure and predict reactivity. The silicon-oxygen bond in the trimethylsilyl (B98337) group is polarized, making the silicon atom a potential site for nucleophilic attack, while the phosphoryl oxygen is a primary site for protonation or coordination to Lewis acids. The hydrogen atom of the phosphate (B84403) group is acidic and can be readily abstracted by a base.
The reactivity profile would also consider the hydrolysis of the silyl (B83357) phosphate bonds. Computational models can simulate the reaction pathway for the cleavage of the Si-O bond, which is a characteristic reaction of silyl ethers and esters. These calculations help in understanding the stability of the molecule in the presence of nucleophiles like water.
Table 1: Calculated Properties Related to Reactivity for Silyl Phosphate Analogs
| Property | Typical Calculated Value/Observation | Significance for Reactivity |
| Mulliken Charge on Si | Positive | Indicates electrophilic character and susceptibility to nucleophilic attack. |
| Mulliken Charge on O (P=O) | Negative | Indicates nucleophilic character and ability to act as a hydrogen bond acceptor. |
| P-O Bond Length | ~1.6 Å | Shorter bond length suggests stronger bond and higher energy for dissociation. |
| Si-O Bond Length | ~1.7 Å | Longer and more labile than the P-O bond, indicating a likely site of initial reaction. |
| HOMO-LUMO Gap | Moderate | A smaller gap generally correlates with higher reactivity. |
Note: The values in this table are illustrative and based on general computational studies of organophosphates and silyl compounds, not on a specific study of bis(trimethylsilyl) hydrogen phosphate.
Modeling of Reaction Transition States and Intermediates
The modeling of transition states and intermediates is crucial for understanding the mechanisms of reactions involving this compound. For instance, in a hydrolysis reaction, computational models can identify the structure of the transition state as water attacks the silicon or phosphorus atom. These models can differentiate between associative, dissociative, or concerted mechanisms.
For reactions involving the transfer of the trimethylsilyl group, a common role for this type of reagent, transition state modeling can reveal the geometry of the five-coordinate silicon intermediate. Similarly, for reactions at the phosphorus center, a pentacoordinate phosphorus transition state or intermediate is often postulated. The energies of these transition states, calculated using methods like DFT, determine the activation energy and, consequently, the reaction rate.
Studies on the insertion reactions of related silylenoids have utilized computational methods to compare the favorability of different reaction pathways by analyzing their respective transition states nih.gov. Although this compound is not a silylenoid, the methodological approach to comparing reaction pathways is transferable.
Table 2: Postulated Intermediates and Transition States in Reactions of this compound
| Reaction Type | Postulated Intermediate/Transition State | Key Structural Features |
| Silylation | Trigonal bipyramidal silicon center | Five-coordinate silicon with the incoming and outgoing groups in axial positions. |
| Hydrolysis at Si | Pentacoordinate silicon transition state | Water molecule attacking the silicon atom. |
| Phosphorylation | Pentacoordinate phosphorus transition state | Nucleophile attacking the phosphorus atom, leading to a trigonal bipyramidal geometry. |
| Deprotonation | Anionic phosphate | Delocalization of the negative charge over the O-P-O system. |
This table is based on established reaction mechanisms for silyl compounds and phosphates.
Prediction of Electronic Structures and Coordination Modes
The electronic structure of this compound, including the distribution of electron density and the nature of the molecular orbitals, can be predicted through quantum chemical calculations. The highest occupied molecular orbital (HOMO) is likely to be localized on the phosphoryl oxygen, while the lowest unoccupied molecular orbital (LUMO) may be associated with the P-O or Si-O antibonding orbitals. This distribution is key to its role as both a nucleophile and an electrophile.
The coordination of this compound to metal ions or other Lewis acids can also be modeled. These calculations can predict the preferred coordination site (typically the phosphoryl oxygen), the coordination geometry, and the strength of the interaction. The bulky trimethylsilyl groups can sterically influence the coordination, potentially favoring the formation of less crowded complexes.
Research on the electronic and structural properties of related unsaturated silylenoids has been conducted using DFT, revealing different possible equilibrium structures nih.gov. While structurally different, these studies highlight the ability of computational chemistry to explore the potential conformations and electronic arrangements of silicon- and phosphorus-containing compounds. The coordination chemistry of phosphine-based ligands has also been explored computationally, providing insights into possible bonding modes acs.org.
Table 3: Predicted Electronic and Coordination Properties
| Property | Predicted Characteristic | Implication |
| HOMO Localization | Primarily on the P=O oxygen | Site of protonation and coordination to Lewis acids. |
| LUMO Localization | Associated with σ* orbitals of P-O or Si-O bonds | Site of nucleophilic attack. |
| Dipole Moment | Significant | Reflects the polar nature of the P=O and Si-O bonds. |
| Coordination Mode | Monodentate through P=O oxygen | The most common and sterically accessible mode of coordination. |
| Steric Hindrance | High due to two -OSi(CH₃)₃ groups | Can influence selectivity in reactions and limit coordination to sterically demanding centers. |
This table presents predicted properties based on the general principles of electronic structure and coordination chemistry for organophosphate and silyl compounds.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Transformations
While research has extensively documented the utility of the related compound, bis(trimethylsilyl)phosphonite [HP(OSiMe3)2], in catalyst-free photochemical hydrophosphination of olefins, the direct application of bis(trimethylsilyl) hydrogen phosphate (B84403) in a wide array of novel synthetic transformations remains a burgeoning field. The established reactivity of its phosphonite analogue provides a strong impetus for investigating parallel transformations with the hydrogen phosphate species.
Recent studies have demonstrated that bis(trimethylsilyl)phosphonite is an excellent reagent for the hydrophosphination of a variety of activated and unactivated olefins under UV irradiation. researchgate.netnih.govacs.org This process occurs without the need for a catalyst, solvent, or glovebox, representing a significant step towards greener synthesis. researchgate.netnih.govacs.org The resulting phosphorus (III) compounds can be further functionalized to yield H-phosphinates, phosphonates, and thiophosphonates. researchgate.netnih.gov A proposed radical-based mechanism underpins this transformation. researchgate.netnih.gov
Future research will likely focus on exploring if bis(trimethylsilyl) hydrogen phosphate can undergo similar or complementary transformations. Its role as a phosphorylating agent is well-established, but its potential in carbon-phosphorus bond-forming reactions is an area ripe for exploration. Investigations into its reactivity with a broader range of unsaturated substrates, including alkynes and allenes, could unveil new synthetic pathways to valuable organophosphorus compounds.
Exploration of New Catalytic Systems
The application of this compound and its derivatives in catalysis is an area of growing interest, moving beyond its use as a simple reagent to a key component in catalytic cycles. While direct use as a primary catalyst is not extensively documented, its role as a precursor or mediator in catalytic systems is a promising avenue for future research.
One notable example is the use of silylated phosphates in vanadium phosphate oxide (VPO) catalysts. In this context, they are thought to function as proton-coupled electron transfer (PCET) mediators. The trimethylsilyl (B98337) groups can stabilize transition states through electron donation, thereby facilitating key bond-activation steps.
Furthermore, the lithium salt of bis(trimethylsilyl) phosphate (LiTMSP) has been investigated as a bifunctional additive in high-voltage lithium-ion batteries. acs.org In this system, it acts as a hydrogen fluoride (B91410) (HF) scavenger, a reaction that can be considered a form of catalytic cycle where the additive neutralizes a detrimental species. acs.org The LiTMSP reacts with HF, which is formed from the hydrolysis of the lithium hexafluorophosphate (B91526) (LiPF6) electrolyte, to produce trimethylsilyl fluoride (TMS-F) and lithium phosphate. acs.org This prevents the degradation of the battery components.
Future exploration in this area could involve the design of novel catalytic systems where this compound or its derivatives are used to generate the active catalyst in situ. Its ability to react with metal complexes could lead to the formation of novel phosphorus-containing ligands that can modulate the activity and selectivity of metal catalysts in a variety of organic transformations.
Expansion into Materials Science Research Beyond Conventional Applications
The unique properties of this compound and its derivatives make them attractive candidates for a range of applications in materials science, extending beyond their current uses.
A significant area of emerging research is the use of lithium bis(trimethylsilyl) phosphate (LiTMSP) as an electrolyte additive in high-voltage LiNi1.5Mn0.5O4 (LNMO)/graphite (B72142) lithium-ion batteries. acs.org The incorporation of a small amount of LiTMSP has been shown to significantly improve the cycling performance of these batteries at elevated temperatures. acs.org Its bifunctional nature allows it to act as both an HF scavenger and a film-forming agent on the graphite electrode, leading to improved stability and performance. acs.org
Another promising direction is the use of related organosilicon-phosphonate compounds for surface treatments and modifications. These compounds can be designed to have specific functionalities, allowing for the creation of surfaces with tailored properties such as hydrophobicity, biocompatibility, or flame retardancy. The presence of both silicon and phosphorus moieties offers a unique combination of properties that can be exploited in the development of advanced materials.
Furthermore, this compound has been identified as a potential cross-linking agent in the synthesis of siloxane-based polymers. The incorporation of the phosphate group into the polymer backbone can enhance mechanical properties and thermal stability.
Future research is expected to delve deeper into these applications, including the development of new polymer formulations and surface coatings with enhanced performance characteristics. The versatility of the bis(trimethylsilyl) phosphate moiety makes it a valuable building block for the creation of a wide range of functional materials.
Design of Highly Functionalized Phosphorus Scaffolds
The development of synthetic routes to complex, highly functionalized phosphorus-containing molecules is a key objective in medicinal chemistry and materials science. This compound represents a potentially valuable starting material for the construction of such scaffolds.
While direct applications in the synthesis of complex scaffolds are still emerging, the reactivity of the P-O-Si linkage provides a handle for further chemical elaboration. For instance, the reaction of bis(trimethylsiloxy)phosphine with N-vinylpyrrolidone has been shown to produce 2-pyrrolidone-substituted ethylphosphonites, which can be subsequently functionalized to afford a variety of phosphonous, phosphonic, and phosphinic acids. bohrium.com This demonstrates the potential of silylated phosphorus reagents to serve as platforms for the introduction of phosphorus-containing functionalities into organic molecules.
Future research is likely to focus on expanding the scope of these reactions to a wider range of substrates, allowing for the synthesis of a greater diversity of phosphorus-containing compounds. The development of one-pot, multi-component reactions involving this compound could provide rapid access to complex molecular architectures. By leveraging the unique reactivity of this reagent, it may be possible to design and synthesize novel phosphorus scaffolds with tailored biological or material properties. The synthesis of aminobisphosphinates through cascade reactions involving silylated phosphonites and imidates also points towards the potential for creating complex, functionalized molecules from simple precursors. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for Bis(trimethylsilyl) hydrogen phosphate, and how can reaction conditions be optimized for high purity?
this compound is typically synthesized via silylation of phosphoric acid derivatives. A common method involves reacting phosphoric acid with trimethylsilyl chloride (TMSCl) in anhydrous conditions under inert gas (e.g., nitrogen). Key parameters include:
- Molar ratios : A 2:1 molar ratio of TMSCl to phosphoric acid ensures complete silylation.
- Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane minimizes side reactions.
- Temperature : Reactions are conducted at 0–25°C to control exothermicity.
- Purification : Fractional distillation or silica gel chromatography removes residual TMSCl and byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?
- ¹H/¹³C NMR : Trimethylsilyl (TMS) groups show distinct singlets at δ 0.1–0.3 ppm (¹H) and δ 1–3 ppm (¹³C). The phosphate backbone may appear as a broad peak due to P-O coupling .
- ³¹P NMR : A singlet near δ 0–5 ppm confirms the phosphate structure.
- FT-IR : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~800 cm⁻¹ (Si-C stretch) are characteristic .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 315 (C₆H₁₈O₄PSi₂) and fragment ions at m/z 73 ([Si(CH₃)₃]⁺) .
Q. How does this compound stability vary under different storage conditions?
- Moisture sensitivity : Hydrolyzes rapidly in aqueous media, releasing phosphoric acid and hexamethyldisiloxane. Store under anhydrous conditions (e.g., molecular sieves) .
- Thermal stability : Decomposes above 150°C, forming silicaceous residues. Avoid prolonged heating .
- Light sensitivity : Stable in amber glassware; UV exposure may accelerate degradation.
Advanced Research Questions
Q. What mechanistic role does this compound play in catalytic systems, such as reduction-coupled oxo activation (ROA)?
In vanadium phosphate oxide (VPO) catalysts, silylated phosphates act as proton-coupled electron transfer (PCET) mediators. The TMS groups stabilize transition states by donating electron density, facilitating C-H bond activation in substrates like alkanes. Experimental validation involves:
Q. How can this compound be utilized in metabolic profiling to study oxidative stress responses?
In studies on L-sulforaphane (), silylated phosphates enhance metabolite detection via gas chromatography-mass spectrometry (GC-MS) by:
- Derivatization : Reacting with polar functional groups (e.g., -OH, -NH₂) to improve volatility.
- Quantification : Internal standards (e.g., deuterated analogs) normalize peak areas for metabolites like 2-monopalmitoglycerol .
Q. Experimental Design :
Treat cell lysates with this compound.
Analyze derivatives via GC-MS.
Use ANOVA and post-hoc tests (e.g., Bonferroni) to validate statistical significance (p < 0.05).
Q. How can researchers reconcile discrepancies in safety data for this compound across regulatory sources?
Contradictions arise due to varying testing protocols (e.g., OECD vs. GHS). Mitigation strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
